methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate is a complex organic compound that features a combination of several functional groups, including a pyrazole ring, a pyrrole ring, and a glycine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate typically involves multi-step organic reactions
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an α,β-unsaturated carbonyl compound and an amine.
Attachment of Glycine Ester: The final step involves the esterification of glycine with the pyrazole-pyrrole intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-imidazol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate: Similar structure but with an imidazole ring instead of a pyrrole ring.
Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-indol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate: Similar structure but with an indole ring instead of a pyrrole ring.
Uniqueness
The uniqueness of methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate is a complex organic compound with significant potential in pharmacological applications due to its unique structural characteristics. This compound features a chloro-fluorophenyl group, a pyrrole ring, and a pyrazole ring, which contribute to its biological activity. The following sections will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClF N3O3, with a molecular weight of approximately 321.75 g/mol. The intricate structure of this compound allows for various interactions with biological macromolecules, influencing enzyme activity and receptor binding.
Structural Features
Feature | Description |
---|---|
Chloro-Fluorophenyl Group | Enhances lipophilicity and potential receptor interactions |
Pyrrole Ring | Contributes to biological activity through nitrogen atom interactions |
Pyrazole Ring | Known for its role in various pharmacological activities |
Pharmacological Properties
This compound has been studied for its potential as a COX-II inhibitor , which plays a critical role in inflammatory processes. The compound's unique structure allows it to selectively inhibit COX-II over COX-I, which is significant in reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Key Findings
- Inhibition Studies : In vitro studies have shown that compounds similar to this compound exhibit IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating moderate to strong inhibitory effects .
- Mechanism of Action : The compound likely interacts with the active site of the COX-II enzyme, blocking the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain .
- Comparative Analysis : Compared to standard drugs like Celecoxib (IC50 = 0.78 μM), this compound shows promise for further development due to its selective inhibition profile .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
Study Overview
Properties
Molecular Formula |
C17H14ClFN4O3 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
methyl 2-[[1-(4-chloro-2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C17H14ClFN4O3/c1-26-15(24)10-20-16(25)12-9-21-23(17(12)22-6-2-3-7-22)14-5-4-11(18)8-13(14)19/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
AUUPLXSEHVUVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)F)N3C=CC=C3 |
Origin of Product |
United States |
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